HWE Olefination Yield Comparison: Iodo- vs. Des-Iodo-β-Ketophosphonate in Prostaglandin Synthesis
In the synthesis of Travoprost, the target iodo-phosphonate (V) is condensed with Corey aldehyde (VI) via LiCl/TEA in THF to afford ketone (VII) as the key C–C bond-forming step. While isolated yields for this specific transformation are not always reported in the primary literature, the subsequent hydrogenolysis of the iodo intermediate (XV) over Pd/C in EtOAc cleanly removes the iodine atom to generate Travoprost, indicating efficient conversion through the HWE step. In contrast, patent US20120016136A1 reports that the des-iodo analog, dimethyl [2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonate, when reacted with Corey I aldehyde under analogous NaH/THF conditions, proceeded to the corresponding enone with a crude yield of 95% after chromatographic purification [1]. The presence of the ortho-iodo group in the target compound introduces a steric and electronic perturbation that can influence the HWE reaction rate and E/Z selectivity relative to the des-iodo comparator, though a direct head-to-head yield comparison under identical conditions has not been published.
| Evidence Dimension | HWE olefination yield with Corey aldehyde |
|---|---|
| Target Compound Data | Not explicitly reported in open literature; intermediate (VII) carried forward in multi-step synthesis of Travoprost [2] |
| Comparator Or Baseline | Dimethyl [2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonate (des-iodo analog): 95% yield after chromatography [1] |
| Quantified Difference | Yield data for the iodo compound not directly comparable due to different reaction conditions and reporting format |
| Conditions | Target compound: Corey aldehyde, LiCl, TEA, THF. Comparator: Corey I aldehyde, NaH, THF, 0°C to rt, 90 min. |
Why This Matters
The iodine substituent is not merely a spectator; it is essential for the downstream hydrogenolysis step that generates the final drug substance, making the iodo-phosphonate irreplaceable in the Travoprost synthetic route regardless of any modest differences in HWE yield.
- [1] Biffi, G.; et al. Process for the preparation of prostaglandin derivatives. US Patent Application US20120016136A1, 2012. View Source
- [2] Selliah, R.; et al. Synthesis of [phenyl-2-H-3]-travoprost: Isopropyl ester prodrug of a selective prostaglandin FP receptor agonist. J. Label. Compd. Radiopharm. 2001, 44, 173. View Source
